molecular formula C13H10N2O4S3 B2531288 (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile CAS No. 478032-50-7

(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile

Cat. No.: B2531288
CAS No.: 478032-50-7
M. Wt: 354.41
InChI Key: NJQVLZGGPVRKEO-GHXNOFRVSA-N
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Description

(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile is a synthetic organic compound with the CAS registry number 478032-50-7 . Its molecular formula is C13H10N2O4S3 . This molecule is characterized by a central (Z)-configured propenenitrile core, which is functionalized with a methylsulfonyl group and linked to a 2-(phenylsulfonyl)-1,3-thiazol-5-yl heterocyclic system . The integration of the thiazole ring, which contains nitrogen and sulfur atoms, alongside multiple sulfonyl groups, is a notable feature in medicinal chemistry. Similar structural motifs are frequently investigated for their potential to inhibit various enzymes and for their broad biological activities, which can include antibacterial and enzyme-inhibiting properties . The specific research applications and detailed mechanism of action for this particular compound are areas for further investigation by the scientific community. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S3/c1-21(16,17)12(8-14)7-10-9-15-13(20-10)22(18,19)11-5-3-2-4-6-11/h2-7,9H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVLZGGPVRKEO-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(=CC1=CN=C(S1)S(=O)(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C(=C\C1=CN=C(S1)S(=O)(=O)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the thiazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Propenenitrile Moiety: The final step involves the reaction of the intermediate with methylsulfonyl chloride and a suitable base to form the (Z)-2-propenenitrile structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated nitrile system facilitates nucleophilic additions. The electron-withdrawing sulfonyl groups increase electrophilicity at the β-carbon, enabling conjugate additions.

Reaction TypeReagents/ConditionsProductNotes
Michael AdditionAmines, thiols, or Grignard reagentsβ-Substituted propenenitrile derivativesObserved in structurally similar α,β-unsaturated nitriles .
Cyano-Diels-AlderDienes under thermal or Lewis acid catalysisSix-membered nitrile-containing heterocyclesPredicted based on electron-deficient alkene reactivity .

Cycloaddition Reactions

The alkenenitrile moiety participates in [2+2], [3+2], and [4+2] cycloadditions, forming fused heterocycles.

Reaction TypePartners/ConditionsProductYield/Selectivity
[3+2] CycloadditionNitrile oxides or azidesIsoxazoline or triazoline derivativesReported for thiazole-linked alkenes in medicinal chemistry .
Heck-Type SulfonylationThianthrenium salts, Zn(CN)₂/KFCine-cyanated productsDirect C–H functionalization of alkenes demonstrated in .

Sulfonyl Group Reactivity

The methylsulfonyl and phenylsulfonyl groups undergo nucleophilic substitution or elimination under basic conditions.

Reaction TypeConditionsProductMechanism
SN2 DisplacementAlkali hydroxides or aminesReplacement of –SO₂R with –OH, –NH₂, or alkyl groupsCommon in sulfonamide chemistry; inferred from .
EliminationStrong bases (e.g., LDA)Formation of sulfenic/sulfinic acid intermediatesObserved in sulfonyl-substituted thiazoles .

Thiazole Ring Modifications

The 1,3-thiazole ring participates in electrophilic substitution and cross-coupling reactions.

Reaction TypeReagents/ConditionsProductKey Findings
C–H ArylationPd catalysis, aryl halides2-Arylated thiazole derivativesPatented in heteroaryl-functionalized systems .
HalogenationNBS or Cl₂5-Bromo- or 5-chloro-thiazole analogsCritical for further functionalization (e.g., Suzuki coupling) .

Redox Transformations

The nitrile and sulfonyl groups influence redox behavior:

Reaction TypeConditionsProductApplications
Reduction of NitrileLiAlH₄ or H₂/PdPrimary amine or aldehyde derivativesLimited by sulfonyl group stability under reducing conditions .
Oxidation of AlkeneOzone or KMnO₄Dicarbonyl or carboxylic acid productsTheoretical; no experimental data available for this compound.

Key Mechanistic Insights

  • The Z-configuration of the propenenitrile group sterically directs nucleophilic attacks to the β-position .

  • Sulfonyl groups enhance electrophilicity but may deactivate the thiazole ring toward electrophilic substitution .

  • Solvent polarity (e.g., CH₃CN) and base selection (KF vs. Cs₂CO₃) critically influence reaction yields .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₂N₂O₄S₄
  • Molecular Weight : 391.48 g/mol
  • CAS Number : 338400-13-8
  • Appearance : White to off-white powder
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO
  • Melting Point : Approximately 198-199°C

The compound features a thiazole ring, a phenylsulfonyl group, and a methylsulfonyl group, contributing to its unique chemical behavior and potential reactivity.

Biological Activities

Research indicates that (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile exhibits several promising biological properties:

  • Anti-Cancer Activity : Studies have demonstrated that this compound inhibits the growth of various cancer cell lines and induces apoptosis. For instance, it has shown effectiveness against hepatocellular carcinoma cells with selectivity indices surpassing standard treatments like methotrexate .
  • Anti-Viral Properties : The compound has been reported to exhibit anti-viral effects against several viruses, including influenza.
  • Anti-Inflammatory Effects : Preliminary studies suggest potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways.

Pharmaceutical Development

The compound's unique structural features make it a valuable candidate for drug development. Its applications include:

  • Lead Compound for Drug Design : Researchers are exploring derivatives of this compound for enhanced biological activity against cancer and viral infections.
  • Pharmaceutical Formulations : It can be incorporated into formulations aimed at treating specific diseases due to its low toxicity profile observed in initial studies .

Material Science

In addition to biological applications, (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile has potential uses in material science:

  • Chemical Synthesis Tool : It serves as a building block for synthesizing other complex molecules used in various industrial applications.
  • Analytical Chemistry : The compound can be utilized as a standard reference material in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses.

Limitations and Future Directions

Despite its promising applications, (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile faces challenges such as low aqueous solubility which limits its bioavailability. Future research could focus on:

  • Enhancing Solubility : Developing formulations or derivatives that improve solubility for better therapeutic efficacy.
  • Long-term Safety Studies : Conducting comprehensive studies to assess long-term safety and potential side effects in humans.
  • Expanding Applications : Investigating additional therapeutic areas such as neurodegenerative diseases or metabolic disorders where thiazole derivatives may play a beneficial role.

Mechanism of Action

The mechanism of action of (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Similar compounds include:

Thiazole derivatives with sulfonyl substituents : Substitutions on the thiazole ring (e.g., methylsulfonyl vs. tosyl groups) alter electronic effects and steric bulk, impacting binding affinity in medicinal chemistry contexts.

Nitrile-containing propenenitriles : The presence of the nitrile group enhances electrophilicity, enabling reactions with nucleophiles (e.g., cysteine residues in enzyme inhibition).

Key Differences and Research Findings

Property “(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile” Analogues (e.g., (E)-isomer or phenylsulfonyl-free derivatives)
Solubility Likely low (due to hydrophobic phenylsulfonyl group) Higher in analogues with polar substituents (e.g., hydroxyl)
Reactivity Enhanced electrophilicity from nitrile and sulfonyl groups Reduced reactivity in non-sulfonyl derivatives
Stability High (sulfonyl groups resist hydrolysis) Lower in compounds with ester or amide linkages

Biological Activity

(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile is a synthetic compound with promising biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, featuring both thiazole and sulfonyl groups, suggests potential interactions with various biological targets.

  • Molecular Formula : C₁₃H₁₀N₂O₄S₃
  • Molecular Weight : 354.42 g/mol
  • CAS Number : 478032-50-7

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and cellular pathways. Preliminary studies indicate that it may inhibit key processes involved in cell proliferation and survival, particularly in cancer cells. The thiazole moiety is known for its ability to chelate metal ions, which may enhance its reactivity and biological efficacy.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study reported that at concentrations of 10 µM, the compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

In addition to its anticancer effects, (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

Case Studies

  • Breast Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 and MDA-MB-231 cell lines.
    • Method : Cells were treated with varying concentrations (0, 5, 10, 20 µM) for 24 hours.
    • Results : Significant reduction in cell viability was observed at 10 µM with an IC50 value calculated at approximately 8 µM.
    • : The compound effectively induces apoptosis via caspase activation pathways.
  • Antimicrobial Testing :
    • Objective : To assess the antibacterial properties against common pathogens.
    • Method : Disk diffusion method was employed using bacterial strains.
    • Results : Zones of inhibition ranged from 12 mm to 20 mm depending on bacterial strain and concentration.
    • : The compound demonstrates significant antibacterial activity suitable for further development as a therapeutic agent.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)IC50/MIC (µg/mL)Observations
AnticancerMCF-7108Induces apoptosis via caspase activation
AnticancerMDA-MB-231108Cell cycle arrest observed
AntimicrobialStaphylococcus aureus3232Effective against Gram-positive bacteria
AntimicrobialEscherichia coli3232Effective against Gram-negative bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile, and how can reaction progress be monitored?

  • Methodological Answer : A multi-step synthesis involving thiazole ring formation, sulfonylation, and stereoselective propenenitrile assembly is recommended. For example, acrylonitrile derivatives can be synthesized via Knoevenagel condensation between sulfonyl-thiazole aldehydes and methylsulfonyl acetonitrile under basic conditions (e.g., piperidine in ethanol) . Reaction progress should be monitored using TLC with a toluene/ethyl acetate/water (8.7:1.2:1.1) solvent system, visualized via iodine vapor . Intermediate purification via column chromatography (silica gel, gradient elution) ensures high yields.

Q. Which spectroscopic techniques are optimal for characterizing the thiazole and sulfonyl moieties in this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and thiazole C=N absorption near 1640 cm⁻¹.
  • NMR : Use ¹H/¹³C NMR to resolve thiazole protons (δ 7.5–8.5 ppm) and sulfonyl-substituted aromatic protons (δ 7.0–8.0 ppm). Coupling constants (e.g., J = 10–12 Hz for (Z)-configuration) validate stereochemistry .
  • HRMS : Verify molecular ion peaks and fragmentation patterns for structural confirmation.

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation steps?

  • Methodological Answer : Sulfonylation efficiency depends on reagent stoichiometry (e.g., 1.2 equiv of phenylsulfonyl chloride), temperature (0–5°C to suppress side reactions), and base selection (e.g., triethylamine in dichloromethane). Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis . Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity.

Advanced Research Questions

Q. What strategies ensure stereochemical integrity of the (Z)-configuration during synthesis, and how is this validated?

  • Methodological Answer : Stereoselectivity is achieved by using bulky bases (e.g., DBU) or chiral catalysts to favor the (Z)-isomer via kinetic control. Confirm configuration via:

  • X-ray crystallography : Resolve double-bond geometry (e.g., C=C bond length ~1.34 Å) .
  • NOESY NMR : Detect spatial proximity between thiazole protons and methylsulfonyl groups .
  • Computational modeling : Compare calculated vs. experimental NMR chemical shifts using DFT (B3LYP/6-31G*) .

Q. How do electronic effects of substituents on the phenylsulfonyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance sulfonyl group stability in acidic media by reducing electron density on sulfur. Assess stability via:

  • pH-dependent degradation studies : Monitor hydrolysis rates (HPLC, C18 column, acetonitrile/water gradient) .
  • DFT calculations : Evaluate sulfonyl bond dissociation energies (BDEs) under protonation states .

Q. What computational approaches predict the reactivity of the propenenitrile moiety in nucleophilic addition reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic attack sites via LUMO localization on the β-carbon of the nitrile group .
  • MD simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics using Amber force fields.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Reproduce synthesis : Use high-purity reagents (≥98%, verified by GC/MS) and standardized protocols .
  • Cross-validate techniques : Compare DSC melting points with literature values and confirm purity via elemental analysis .
  • Re-examine crystallinity : Polymorphs (e.g., amorphous vs. crystalline) can alter melting points; use XRPD for phase identification .

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